molecular formula C10H11F4NS B11760613 (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine

(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine

Cat. No.: B11760613
M. Wt: 253.26 g/mol
InChI Key: ADDYSLJSXMIABT-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzyl group substituted with a fluorine atom and an ethylamine chain attached to a trifluoromethylsulfanyl group. Its distinct molecular structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps, starting with the preparation of the benzyl and ethylamine precursors. One common method involves the nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with a 2-trifluoromethylsulfanyl-ethylamine under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, Lewis acids, organic solvents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interaction with target molecules.

Comparison with Similar Compounds

  • (4-Chloro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
  • (4-Methyl-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
  • (4-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine

Comparison: Compared to its analogs, (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes this compound a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11F4NS

Molecular Weight

253.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine

InChI

InChI=1S/C10H11F4NS/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2

InChI Key

ADDYSLJSXMIABT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCSC(F)(F)F)F

Origin of Product

United States

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